n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Vue d'ensemble

Description

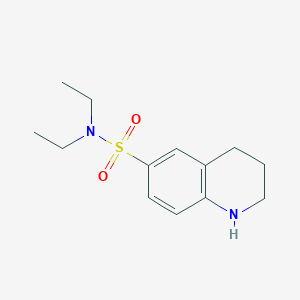

N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a heterocyclic organic compound with the molecular formula C13H20N2O2S. It is a derivative of tetrahydroquinoline, featuring a sulfonamide group at the 6-position and diethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in chemical synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:

Formation of Tetrahydroquinoline: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through the hydrogenation of quinoline using a palladium on carbon catalyst under hydrogen gas at atmospheric pressure.

Sulfonation: The tetrahydroquinoline is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group at the 6-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.

1,2,3,4-Tetrahydroquinoline: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

Uniqueness: N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to the presence of both diethyl groups and a sulfonamide group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a tetrahydroquinoline core substituted with a sulfonamide group, which is critical for its biological activity. The sulfonamide moiety is known to influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This mechanism is similar to other sulfonamides that have been widely used as antibiotics.

- Inhibition of Bacterial Growth : In vitro studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against several viruses. The compound has shown efficacy against coxsackievirus B and other enteroviruses.

- Mechanism of Action : The antiviral activity is believed to stem from the inhibition of viral replication processes. Studies report an EC50 value comparable to established antiviral agents.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Case Study : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key observations include:

- Sulfonamide Group : Essential for antimicrobial activity; modifications to this group can lead to loss of efficacy.

- Tetrahydroquinoline Core : Variations in substituents on the core can enhance or diminish biological activity.

Propriétés

IUPAC Name |

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)12-7-8-13-11(10-12)6-5-9-14-13/h7-8,10,14H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAWSEXGTCHBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994317 | |

| Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-01-3 | |

| Record name | NSC5459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.